molecular formula C16H16INO3 B8198056 Benzyl (2-(3-iodophenoxy)ethyl)carbamate

Benzyl (2-(3-iodophenoxy)ethyl)carbamate

Cat. No.: B8198056
M. Wt: 397.21 g/mol
InChI Key: UTSXKZMNMXLLAO-UHFFFAOYSA-N
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Description

Benzyl (2-(3-iodophenoxy)ethyl)carbamate is a synthetic carbamate derivative characterized by a benzyl carbamate group linked via an ethyl spacer to a 3-iodophenoxy moiety. The iodine atom in the 3-position of the phenoxy group introduces significant steric bulk and electronic effects, influencing the compound's reactivity, solubility, and biological interactions.

Properties

IUPAC Name

benzyl N-[2-(3-iodophenoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO3/c17-14-7-4-8-15(11-14)20-10-9-18-16(19)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSXKZMNMXLLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(3-iodophenoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(3-iodophenoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

Industrial production of carbamates, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(3-iodophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-(3-iodophenoxy)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-(3-iodophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, the compound increases the levels of acetylcholine, which can have various physiological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Iodine vs. Chlorine/Other Halogens: Compared to chlorinated analogs like those in (e.g., 3-chloro-2-substituted phenyl derivatives), the iodine atom in the target compound increases molecular weight (e.g., 405.44 g/mol for iodinated vs.
  • Phenoxy vs. Sulfonamido/Acetylphenyl Groups: Compounds such as Benzyl (2-((3-acetylphenyl)sulfonamido)ethyl)carbamate () feature electron-withdrawing sulfonamido groups, which may improve metabolic stability compared to the electron-rich phenoxy group in the target compound. The acetyl group in could also facilitate hydrogen bonding, altering binding affinities .

Table 1: Structural Comparison of Key Carbamates

Compound Substituent Molecular Weight (g/mol) Key Features
Benzyl (2-(3-iodophenoxy)ethyl)carbamate 3-Iodophenoxy ~405–420* High lipophilicity, potential radioimaging applications
Benzyl (2-((3-acetylphenyl)sulfonamido)ethyl)carbamate (27) 3-Acetylphenyl sulfonamido ~370–390* Enhanced metabolic stability
Benzyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate () Hydroxyethoxy chain ~295–310* Increased hydrophilicity, PEG-like solubility
Benzyl (1-(diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate (21) () Phosphoryl-hydroxyphenyl ~504* Potential kinase inhibition, bulky substituent

*Estimated based on analogous structures in .

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